(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate
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Overview
Description
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an acetoxy group and a methyl group attached to a pyridine ring, making it a derivative of pyridine. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetoxy-4-methylpyridin-2-yl)methyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-methyl-2-pyridinemethanol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow setup allows for the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce 4-methyl-2-pyridinemethanol .
Scientific Research Applications
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Acetoxy-4-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify the activity of enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.
5-Acetyl-2-methoxypyridine: Studied for its potential biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Uniqueness
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxy group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(5-acetyloxy-4-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-7-4-10(6-15-8(2)13)12-5-11(7)16-9(3)14/h4-5H,6H2,1-3H3 |
InChI Key |
FRVIHPUKTKJXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC(=O)C)COC(=O)C |
Origin of Product |
United States |
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